molecular formula C10H9ClF2N2 B2869082 (7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride CAS No. 2361634-71-9

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride

Cat. No.: B2869082
CAS No.: 2361634-71-9
M. Wt: 230.64
InChI Key: LKRWRBTXUQFBTF-UHFFFAOYSA-N
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Description

(7,8-Difluoroquinolin-2-yl)methanamine hydrochloride is a fluorinated quinoline derivative with a methanamine group at the 2-position and fluorine substituents at the 7- and 8-positions of the quinoline ring. The hydrochloride salt improves solubility and crystallinity, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name

(7,8-difluoroquinolin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2.ClH/c11-8-4-2-6-1-3-7(5-13)14-10(6)9(8)12;/h1-4H,5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRWRBTXUQFBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=C2F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic displacement of halogen atoms or the diaza group in quinoline with fluorine atoms . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features

Key Differentiators :

  • Quinoline Core: Unlike thiophene, furan, or benzene-based methanamines, the quinoline system introduces a nitrogen heteroatom and fused aromatic rings, affecting electronic properties and binding affinity .

Examples of Similar Compounds :

(Thiophen-2-yl)methanamine Hydrochloride : Contains a sulfur heterocycle, offering distinct electronic properties and solubility profiles .

[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine Hydrochloride : Features a difluoromethoxy group on a benzene ring, influencing lipophilicity and metabolic resistance .

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride : Partially saturated bicyclic system reduces aromaticity, impacting π-π interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Data
(7,8-Difluoroquinolin-2-yl)methanamine·HCl C₁₀H₉F₂N₂·HCl 234.65 (calc.) Quinoline, 7,8-F₂ N/A (limited experimental data)
(Thiophen-2-yl)methanamine·HCl C₅H₈NS·HCl 153.65 Thiophene ¹H NMR (DMSO-d6): δ 8.45 (s, 3H)
[2-(Difluoromethoxy)phenyl]methanamine·HCl C₈H₈F₂NO·HCl 223.61 Difluoromethoxy, benzene ¹³C NMR (CD₃OD): δ 134.3, 133.7
(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine·HCl C₁₁H₁₆N·HCl 197.71 Tetrahydronaphthalene CAS: EN300-6504615

Pharmacological and Industrial Relevance

  • Quinoline Derivatives: Often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems. Fluorination may improve blood-brain barrier penetration .
  • Thiophene/Furan Analogs : Used in GABA transporter inhibition (e.g., Thiophene fentanyl hydrochloride) but face challenges in toxicity profiling .

Key Research Findings and Challenges

Fluorine Impact : Fluorinated methanamines generally exhibit enhanced metabolic stability and altered solubility. For example, [2-(difluoromethoxy)phenyl]methanamine·HCl shows a 13C NMR shift at δ 134.3, reflecting electron withdrawal .

Safety Profiles : Many analogs, such as Thiophene fentanyl hydrochloride, lack comprehensive toxicological data, highlighting a need for further study .

Stereoselective Synthesis: Methods for sertraline hydrochloride (a tetralin-based methanamine) emphasize stereoselective reductions, a consideration for chiral quinoline derivatives .

Biological Activity

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by the presence of a difluoro-substituted quinoline moiety, which is known for its interaction with various biological targets. Its hydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The quinoline structure allows for modulation of protein functions and inhibition of specific biological pathways.

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Research indicates that quinoline derivatives may protect against neurodegenerative diseases by mitigating protein aggregation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 (µM) Reference
Enzyme Inhibition1.1
Antibacterial5.0
Neuroprotective2.5

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found effective against several bacterial strains with an IC50 value of 5 µM. This suggests potential utility as a lead compound for antibiotic development.

Case Study 2: Neuroprotection in ALS Models

Research involving animal models of Amyotrophic Lateral Sclerosis (ALS) demonstrated that the compound exhibited neuroprotective effects by reducing protein aggregation associated with the disease. Dosing at 20 mg/kg resulted in a significant increase in survival rates compared to untreated controls .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives. Modifications to the quinoline structure have been shown to enhance binding affinity to specific targets:

  • Substituent Effects : The introduction of carboxylic acid groups at different positions on the quinoline ring significantly altered binding affinities for galectin proteins .
  • Pharmacokinetic Properties : Various salts of (7,8-Difluoroquinolin-2-yl)methanamine have been synthesized to improve solubility and bioavailability, with HCl salt showing the highest solubility .

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